
Potassium trifluoro(pent-4-en-2-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(pent-4-en-2-yl)borate is an organoboron compound with the molecular formula C5H9BF3K. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium trifluoro(pent-4-en-2-yl)borate can be synthesized through several methods. One common approach involves the reaction of pent-4-en-2-ylboronic acid with potassium fluoride in the presence of a suitable solvent such as methanol. The reaction typically proceeds under inert atmosphere conditions to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(pent-4-en-2-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into borohydrides.
Substitution: It participates in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. These reactions are typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and yield .
Major Products Formed
The major products formed from these reactions include boronic acids, boronic esters, and various substituted boron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Aplicaciones Científicas De Investigación
Potassium trifluoro(pent-4-en-2-yl)borate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium trifluoro(pent-4-en-2-yl)borate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of transformations. Molecular targets and pathways involved include the formation of carbon-boron bonds and subsequent functionalization to achieve desired chemical structures .
Comparación Con Compuestos Similares
Similar Compounds
Potassium trifluoro(prop-2-en-1-yl)borate: Similar in structure but with a different alkyl group, leading to variations in reactivity and applications.
Potassium trifluoro(4-pentenyl)borate: Another closely related compound with similar properties and uses.
Uniqueness
Potassium trifluoro(pent-4-en-2-yl)borate stands out due to its unique pent-4-en-2-yl group, which imparts distinct reactivity and stability characteristics. This makes it particularly useful in specific synthetic applications where other trifluoroborates may not perform as effectively .
Propiedades
Fórmula molecular |
C5H9BF3K |
|---|---|
Peso molecular |
176.03 g/mol |
Nombre IUPAC |
potassium;trifluoro(pent-4-en-2-yl)boranuide |
InChI |
InChI=1S/C5H9BF3.K/c1-3-4-5(2)6(7,8)9;/h3,5H,1,4H2,2H3;/q-1;+1 |
Clave InChI |
JSMONRJUWHXAML-UHFFFAOYSA-N |
SMILES canónico |
[B-](C(C)CC=C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


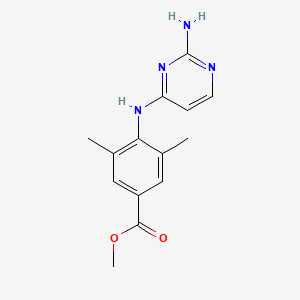
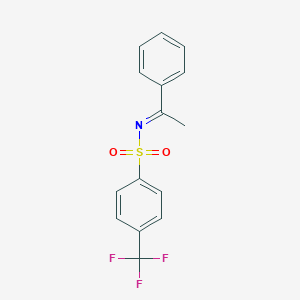
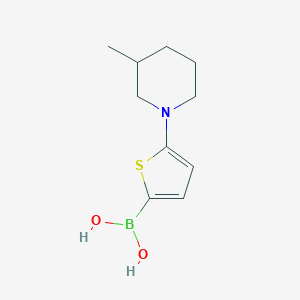
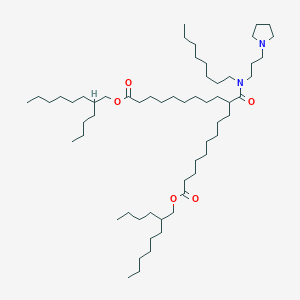
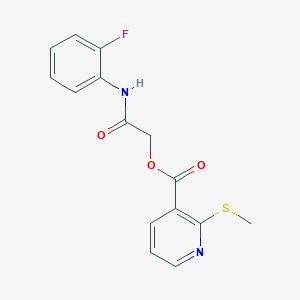
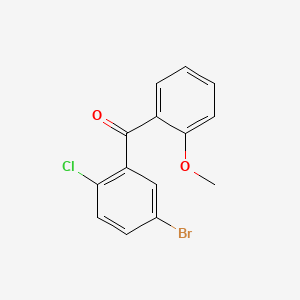
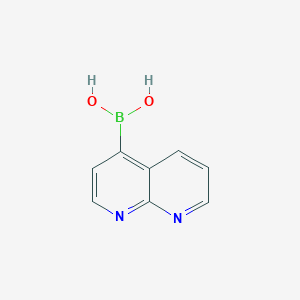
![4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13353983.png)
![N,N-dimethyl-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13353984.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353991.png)
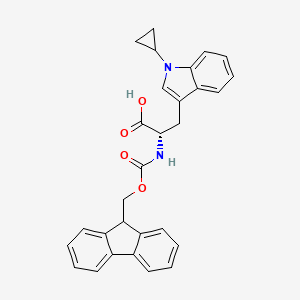
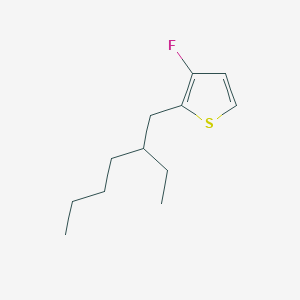
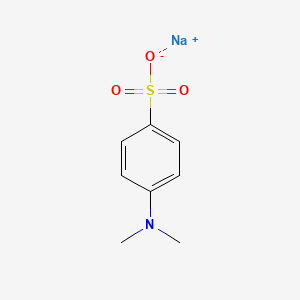
![2,6-Dimethoxy-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13354012.png)
